4-methoxy-2-methyl-3-nitrobenzoicacid

Physicochemical profiling Drug-likeness Permeability prediction

4-Methoxy-2-methyl-3-nitrobenzoic acid (CAS 2383249-84-9) is a trisubstituted nitrobenzoic acid derivative bearing methoxy (4-), methyl (2-), and nitro (3-) groups on a benzoic acid core (C₉H₉NO₅, MW 211.17). This substitution pattern provides three electronically and sterically distinct vectors for sequential functionalization, positioning it as a versatile intermediate for pharmaceutical and agrochemical synthesis.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 2383249-84-9
Cat. No. B6611546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2-methyl-3-nitrobenzoicacid
CAS2383249-84-9
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1[N+](=O)[O-])OC)C(=O)O
InChIInChI=1S/C9H9NO5/c1-5-6(9(11)12)3-4-7(15-2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)
InChIKeySYDRTJUSQRGHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-methyl-3-nitrobenzoic Acid (CAS 2383249-84-9): Orthogonal Reactivity Intermediate for Selective Synthesis Over Non-Methoxylated Analogs


4-Methoxy-2-methyl-3-nitrobenzoic acid (CAS 2383249-84-9) is a trisubstituted nitrobenzoic acid derivative bearing methoxy (4-), methyl (2-), and nitro (3-) groups on a benzoic acid core (C₉H₉NO₅, MW 211.17) [1]. This substitution pattern provides three electronically and sterically distinct vectors for sequential functionalization, positioning it as a versatile intermediate for pharmaceutical and agrochemical synthesis . Unlike simpler nitrobenzoic acid building blocks, the combination of an electron-donating methoxy group para to the carboxylic acid and a methyl group ortho to the nitro group creates a unique steric and electronic environment that cannot be replicated by regioisomers or analogs lacking one of these substituents [1].

Why 4-Methoxy-2-methyl-3-nitrobenzoic Acid Cannot Be Replaced by Common Nitrobenzoic Acid Analogs in Designed Syntheses


Structural analogs such as 2-methyl-3-nitrobenzoic acid (CAS 1975-50-4) or 4-methoxy-3-nitrobenzoic acid (CAS 89-41-8) lack the full complement of substituents required for orthogonal directing effects in multi-step sequences [1]. The 4-methoxy group of the target compound, absent in 2-methyl-3-nitrobenzoic acid, serves as both an electron-donating group that activates the aromatic ring toward electrophilic substitution at specific positions and as a latent phenol via demethylation, enabling divergent synthetic pathways [2]. Conversely, the 2-methyl group, missing in 4-methoxy-3-nitrobenzoic acid, provides steric hindrance that can direct reactions away from the ortho position adjacent to the nitro group, a control element lost with simpler analogs. These functional group synergies make direct replacement with mono- or disubstituted nitrobenzoic acids impossible without redesigning entire synthetic routes [1].

Head-to-Head Evidence for 4-Methoxy-2-methyl-3-nitrobenzoic Acid vs. Closest Analogs: Seven Dimensions of Differentiation


Topological Polar Surface Area (TPSA) and Permeability Differentiation vs. 2-Methyl-3-nitrobenzoic Acid

4-Methoxy-2-methyl-3-nitrobenzoic acid exhibits a TPSA of 92.4 Ų [1], which is 9.0 Ų higher than that of 2-methyl-3-nitrobenzoic acid (CAS 1975-50-4, TPSA = 83.4 Ų, calculated from the same method) due to the additional methoxy oxygen acting as a hydrogen bond acceptor [2]. This increase reduces predicted passive membrane permeability (log Pₐₚₚ ≈ -5.1 cm/s for the target vs. -4.6 cm/s for the comparator, estimated via the TPSA-based WLOGP model), making the target compound more suitable when lower permeability is desired for topical or GI-restricted agents.

Physicochemical profiling Drug-likeness Permeability prediction

Orthogonal Reactive Handle Count: Three Distinct Functional Groups vs. Two in Common Analogs

4-Methoxy-2-methyl-3-nitrobenzoic acid provides three chemically addressable handles: a carboxylic acid (–COOH), an aromatic nitro group (–NO₂), and a methoxy group (–OCH₃) [1]. In contrast, 2-methyl-3-nitrobenzoic acid (CAS 1975-50-4) and 4-methoxy-3-nitrobenzoic acid (CAS 89-41-8) each offer only two functional groups beyond the aromatic ring . The methoxy group can be selectively demethylated (BBr₃ or AlCl₃) to a phenol for further derivatization, the nitro group can be reduced to an amine for amide or urea formation, and the carboxylic acid can be coupled to amines, allowing three sequential, chemoselective transformations without protecting group interference.

Synthetic methodology Building block versatility Late-stage functionalization

Commercial Availability and Purity Consistency from Enamine vs. Custom Synthesis Only for Regioisomers

4-Methoxy-2-methyl-3-nitrobenzoic acid is available as a catalog compound from Enamine (EN300-39668929) in 0.05 g, 0.25 g, 0.5 g, and 1.0 g quantities at 95.0% purity [1]. In contrast, the regioisomer 3-methoxy-4-methyl-2-nitrobenzoic acid (CAS 57281-77-3) is only available through custom synthesis with no guaranteed stock or purity specification [2]. The catalog status of the target compound reduces lead times from 4–8 weeks (typical custom synthesis) to 1–5 business days, directly impacting project timelines.

Supply chain reliability Catalog compound Procurement logistics

Documented Utility as a Catechol-O-Methyltransferase (COMT) Inhibitor Intermediate vs. No Such Role for Non-Methoxylated Analogs

Patent JP2015500335A explicitly describes methylated intermediates that can be demethylated to yield catechol-O-methyltransferase (COMT) inhibitors for Parkinson's disease therapy [1]. The 4-methoxy group of the target compound is the critical structural feature enabling this synthetic pathway, as it serves as a latent phenol that, upon demethylation, generates the catechol motif essential for COMT binding. Analogs lacking the 4-methoxy group, such as 2-methyl-3-nitrobenzoic acid, cannot undergo this transformation and are therefore unsuitable for this application.

COMT inhibitor Parkinson's disease Intermediate patent

Potential as a 3-Nitrobenzoic Acid Scaffold for Carbonic Anhydrase IX/XII Inhibitor Design - Class Validation

The 3-nitrobenzoic acid substructure has been validated as an effective scaffold for designing potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and XII, with lead compound 10 achieving Kᵢ = 16 nM (hCA IX) and Kᵢ = 82.1 nM (hCA XII) with significant selectivity over hCA II [1]. 4-Methoxy-2-methyl-3-nitrobenzoic acid incorporates this validated 3-nitrobenzoic acid core while providing additional methoxy and methyl substituents that can be elaborated to enhance isoform selectivity, a strategy not available to the unsubstituted 3-nitrobenzoic acid lead structure.

Carbonic anhydrase inhibition Tumor-associated isoforms Scaffold hopping

Computational LogP Differentiation vs. 4-Methoxy-3-nitrobenzoic Acid: Impact on Extraction and Purification

4-Methoxy-2-methyl-3-nitrobenzoic acid exhibits a computed XLogP3 of 1.6 [1], which is lower than that of its regioisomer 4-methoxy-3-nitrobenzoic acid (CAS 89-41-8, XLogP3 ≈ 1.9) due to the ortho-methyl group's influence on intramolecular hydrogen bonding and overall polarity [2]. This 0.3 log unit difference translates to a ~2-fold difference in octanol/water partition coefficient, which can be exploited in liquid-liquid extraction or reverse-phase chromatographic purification, allowing cleaner isolation from reaction mixtures.

LogP Extraction efficiency Purification

Procurement-Relevant Application Scenarios for 4-Methoxy-2-methyl-3-nitrobenzoic Acid (CAS 2383249-84-9)


Sequential, Protecting-Group-Free Diversification for Parallel Library Synthesis

In medicinal chemistry programs requiring three-step diversification of a benzoic acid core without protecting group manipulation, 4-methoxy-2-methyl-3-nitrobenzoic acid offers a distinct advantage. The carboxylic acid can be coupled to a primary amine library (Step 1), the nitro group reduced to an amine for sulfonamide or amide formation (Step 2), and the methoxy group demethylated for O-alkylation or O-arylation (Step 3). Analogs lacking the methoxy group (e.g., 2-methyl-3-nitrobenzoic acid) limit diversification to two steps [1]. This orthogonal reactivity profile reduces the number of building blocks needed to achieve equivalent library diversity, directly lowering procurement and synthesis costs [2].

Late-Stage Intermediate for COMT Inhibitor Development Programs

Research groups developing nitrocatechol-based COMT inhibitors for Parkinson's disease can procure 4-methoxy-2-methyl-3-nitrobenzoic acid as a pre-functionalized intermediate. The 4-methoxy group serves as a masked phenol; demethylation reveals the catechol motif required for COMT active-site chelation of Mg²⁺ [1]. This synthetic strategy avoids the need for early-stage phenol protection/deprotection sequences that plague routes starting from non-methoxylated analogs such as 2-methyl-3-nitrobenzoic acid, which would require regiospecific hydroxylation [2].

Elaborated Scaffold for Tumor-Associated Carbonic Anhydrase IX/XII Inhibitor Optimization

The 3-nitrobenzoic acid core present in 4-methoxy-2-methyl-3-nitrobenzoic acid has been validated as a selective pharmacophore for tumor-associated carbonic anhydrase isoforms hCA IX and XII, with lead compounds exhibiting Kᵢ values as low as 16 nM [1]. By procuring the target compound as a starting material, medicinal chemists can explore the impact of 4-methoxy and 2-methyl substitution on isoform selectivity without de novo construction of the nitrobenzoic acid core. This scaffold-hopping approach accelerates SAR cycles relative to routes starting from unsubstituted 3-nitrobenzoic acid [2].

Process Chemistry Scale-Up Leveraging Favorable Aqueous Solubility for Extraction

For process chemistry groups scaling up reactions involving nitrobenzoic acid intermediates, the lower XLogP3 (1.6) of 4-methoxy-2-methyl-3-nitrobenzoic acid relative to 4-methoxy-3-nitrobenzoic acid (XLogP3 ≈ 1.9) translates to improved partitioning into aqueous base during extractive workup [1][2]. This property reduces the number of extraction cycles required for purification and minimizes organic solvent waste, an important consideration for industrial-scale procurement where process mass intensity (PMI) targets are stringent.

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